6-Bromo-2-chloro-3-(trimethylsilyl)pyridine 1H and 13C NMR spectra data
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine 1H and 13C NMR spectra data
Advanced Structural Elucidation of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine: A Comprehensive 1H and 13C NMR Guide
Executive Summary
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine (CAS: 1142191-85-2) is a highly functionalized heterocyclic building block utilized extensively in pharmaceutical drug discovery and agrochemical synthesis [1]. The orthogonal reactivity of its substituents—a C-2 chlorine, a C-6 bromine, and a C-3 trimethylsilyl (TMS) group—enables highly regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). Due to the complexity of its substitution pattern, rigorous structural verification is paramount. This technical guide provides an in-depth analysis of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectral characteristics, utilizing predictive empirical increment systems and fundamental principles of magnetic resonance [2] [3].
Structural Anatomy & Electronic Environment
Understanding the NMR spectra of this compound requires a deep mechanistic analysis of how each substituent perturbs the local electronic environment of the pyridine core. The pyridine ring is inherently electron-deficient; the electronegative nitrogen atom deshields the α (C-2, C-6) and γ (C-4) positions via resonance [3].
-
Chlorine at C-2 : Exerts a strong inductive electron-withdrawing effect (-I), heavily deshielding the ipso carbon (C-2). However, its lone pairs provide a weak resonance-donating effect (+M), which slightly shields the para position (C-5).
-
Bromine at C-6 : Similar to chlorine, bromine possesses -I and +M effects. Crucially, bromine exhibits a pronounced "heavy atom effect" (spin-orbit coupling). This relativistic effect causes a diamagnetic shielding of the ipso carbon (C-6), shifting it upfield relative to a standard C-N pyridine carbon [2].
-
TMS at C-3 : The electropositive silicon atom acts as an inductive electron donor (+I). It shields the ipso carbon (C-3) but causes slight steric and anisotropic deshielding of the ortho proton (H-4).
Caption: Logical relationship of electronic substituent effects on the pyridine core.
Predictive 1H NMR Spectral Analysis
The 1H NMR spectrum of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine in CDCl3 is characterized by three distinct proton environments. The values below are derived from established empirical increment rules for substituted pyridines [2].
-
TMS Protons : The 9 equivalent protons of the trimethylsilyl group resonate as a sharp, intense singlet near 0.35 ppm. This extreme shielding is driven by the low electronegativity of silicon (1.9) compared to carbon (2.5), which pushes electron density onto the methyl groups.
-
Aromatic Protons (H-4 and H-5) : The pyridine ring contains only two adjacent protons, resulting in an AX spin system.
-
H-4 : Located ortho to the TMS group and meta to both halogens. The combined deshielding effects of the pyridine nitrogen (para position) and the anisotropic influence of the TMS group push this signal downfield to approximately 7.92 ppm. It appears as a doublet.
-
H-5 : Located ortho to the bromine and para to the chlorine. The +M effect of the halogens (particularly Cl at the para position) provides slight shielding, placing this signal around 7.18 ppm as a doublet.
-
Coupling Constant ( J ) : The ortho coupling between H-4 and H-5 in a functionalized pyridine system is typically 7.8 Hz [3].
-
Table 1: Predicted 1H NMR Data (400 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) |
| TMS | 0.35 | Singlet (s) | 9H | - |
| H-5 | 7.18 | Doublet (d) | 1H | J4,5=7.8 |
| H-4 | 7.92 | Doublet (d) | 1H | J4,5=7.8 |
Predictive 13C NMR Spectral Analysis
The 13C NMR spectrum features 8 distinct carbon signals (6 aromatic, 1 aliphatic TMS environment). The chemical shifts are heavily dictated by inductive, resonance, and heavy atom effects [2].
-
C-2 (Cl-attached) : Highly deshielded by the directly attached electronegative chlorine and the adjacent nitrogen. Predicted at ~151.0 ppm.
-
C-6 (Br-attached) : While attached to nitrogen and bromine, the heavy atom effect of bromine counteracts the inductive deshielding, placing it upfield of C-2 at ~142.0 ppm.
-
C-3 (TMS-attached) : The electropositive silicon shields this ipso carbon, shifting it to ~139.0 ppm.
-
C-4 and C-5 : The methine carbons. C-4 is more deshielded (~138.5 ppm) due to its position para to the nitrogen, while C-5 is relatively shielded (~126.0 ppm) by the +M effects of the halogens.
-
TMS Carbons : The three equivalent methyl carbons resonate slightly below 0 ppm (e.g., -0.5 ppm) due to the strong shielding from silicon.
Table 2: Predicted 13C NMR Data (100 MHz, CDCl3 )
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Substituent Effect Causality |
| TMS | -0.5 | CH3 | Shielded by electropositive Silicon (+I) |
| C-5 | 126.0 | CH | Shielded by Chlorine (+M para effect) |
| C-4 | 138.5 | CH | Deshielded (para to Pyridine Nitrogen) |
| C-3 | 139.0 | Cq | ipso to TMS (+I shielding) |
| C-6 | 142.0 | Cq | Heavy atom effect from Bromine |
| C-2 | 151.0 | Cq | Deshielded by Chlorine (-I) and Nitrogen |
Experimental Protocols: Self-Validating NMR Acquisition
To ensure high-fidelity spectral data that accurately reflects the predicted values, the following step-by-step methodology must be employed. This protocol is designed as a self-validating system, where each step contains an internal quality check to guarantee trustworthiness [3].
Step 1: Sample Preparation
-
Action : Dissolve 15–20 mg of 6-Bromo-2-chloro-3-(trimethylsilyl)pyridine in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.
-
Validation Check : The solution must be optically clear. Particulates distort the magnetic field homogeneity ( B0 ), leading to broad lines. Filter through glass wool if necessary.
Step 2: Probe Tuning and Matching (ATM)
-
Action : Insert the sample into the spectrometer and initiate the Automatic Tuning and Matching (ATM) routine for both 1H and 13C channels.
-
Validation Check : Observe the wobble curve. The minimum of the dip must align perfectly with the target Larmor frequency (e.g., 400.13 MHz for 1H), ensuring maximum RF power transmission and optimal signal-to-noise ratio (SNR).
Step 3: Locking and Shimming
-
Action : Lock the spectrometer frequency to the deuterium resonance of CDCl3 (7.26 ppm). Execute a gradient shimming protocol (e.g., TopShim) along the Z-axis.
-
Validation Check : The lock level must remain stable (fluctuation < 2%). A preliminary 1H scan should yield a Free Induction Decay (FID) that decays exponentially without sinc-wiggles, indicating a highly homogeneous B0 field.
Step 4: Data Acquisition Parameters
-
1H NMR : Spectral width of 15 ppm, center at 5 ppm. Relaxation delay ( D1 ) of 2.0 seconds (ensure D1≥5×T1 for accurate quantitative integration). Number of scans (NS) = 16.
-
13C NMR : Spectral width of 250 ppm, center at 100 ppm. D1 of 2.0 seconds. Use WALTZ-16 decoupling for proton decoupling. NS = 1024.
-
Validation Check : The resulting 1H spectrum must have an SNR > 250:1, and the 13C spectrum must have an SNR > 50:1, ensuring baseline noise does not obscure the TMS signals or quaternary carbons.
Caption: Step-by-step self-validating NMR acquisition workflow for structural elucidation.
References
-
Pretsch, E., Bühlmann, P., Affolter, C. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Berlin Heidelberg. URL:[Link]
- Breitmaier, Eberhard. "Structure Elucidation by NMR in Organic Chemistry: A Practical Guide." John Wiley & Sons.
